![molecular formula C32H39N5 B2452132 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-22-4](/img/structure/B2452132.png)

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

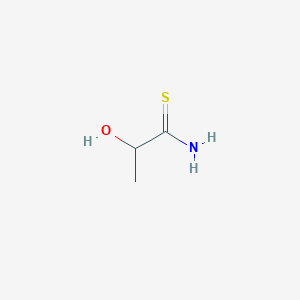

The compound “3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a piperazine ring and a benzimidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Applications De Recherche Scientifique

Synthesis and Biological Activities

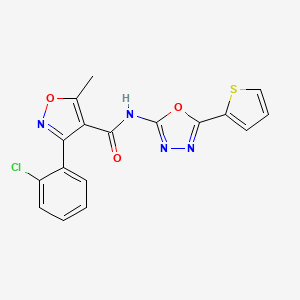

Antifungal Activity : A study focused on the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, which exhibited significant antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. This suggests the potential of similar compounds for agricultural and medicinal applications in controlling fungal infections (Qing Jin et al., 2015).

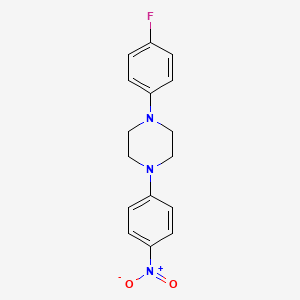

Anticancer and Estrogen Receptor Binding : Another research demonstrated the synthesis of compounds with a piperazine moiety that showed promising anticancer activities against human breast cancer cell lines. Additionally, molecular docking studies indicated good binding affinity with the estrogen receptor, highlighting their potential as therapeutic agents for hormone-related cancers (I. Parveen et al., 2017).

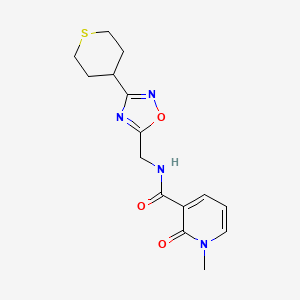

Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and found to be potent bacterial biofilm inhibitors, as well as inhibitors of the MurB enzyme, which is crucial for bacterial cell wall synthesis. These findings suggest potential applications in developing new antibacterial agents, especially against drug-resistant strains (Ahmed E. M. Mekky & S. Sanad, 2020).

Anticonvulsant Activity : A study on the synthesis of 2‐methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile derivatives revealed compounds with significant anticonvulsant properties. This research opens pathways for the development of new medications for treating epilepsy and related disorders (K. Harish et al., 2014).

Apoptotic Effects in Cancer Therapy : Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety were studied for their anticancer activities, showing selective cytotoxicities against lung adenocarcinoma and glioma cell lines. These compounds induced apoptosis, suggesting their utility as potential chemotherapeutic agents (G. Çiftçi et al., 2021).

Mécanisme D'action

Target of Action

These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

For instance, piperazine derivatives have been found to modulate the pharmacokinetic properties of drug substances .

Biochemical Pathways

For example, piperazine derivatives have been found to be involved in a variety of disease states, such as Parkinson’s and Alzheimer’s disease .

Pharmacokinetics

Piperazine, a common structural motif found in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

For example, some derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .

Propriétés

IUPAC Name |

3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N5/c1-4-5-6-7-8-9-15-26-25(3)27(23-33)31-34-28-16-11-13-18-30(28)37(31)32(26)36-21-19-35(20-22-36)29-17-12-10-14-24(29)2/h10-14,16-18H,4-9,15,19-22H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHHYUIFXHZSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)

![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)

![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)

![ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide](/img/structure/B2452067.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2452069.png)